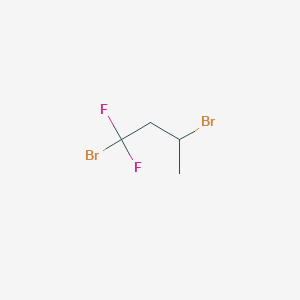
1,3-Dibromo-1,1-difluorobutane
Vue d'ensemble
Description
1,3-Dibromo-1,1-difluorobutane is a halogenated organic compound that is of interest in various chemical synthesis processes. The compound is characterized by the presence of bromine and fluorine atoms attached to a butane backbone, which can undergo various chemical transformations to yield different products under specific conditions.
Synthesis Analysis
The synthesis of related difluorinated compounds has been explored in the literature. For instance, 4-aryl-1,3-dibromo-1,1-difluorobutanes can be transformed into difluorodienes through a double dehydrobromination reaction using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . This reaction is sensitive to the substituents on the butane chain, as attempts to synthesize analogous dienes with alkyl or alkoxy groups result in different products, including monoelimination products under mild conditions and unexpected trifluoro compounds under more vigorous conditions .
Molecular Structure Analysis
The molecular structure of 1,3-dibromo-1,1-difluorobutane derivatives can influence the outcome of chemical reactions. X-ray diffraction studies have been used to understand the influence of intramolecular interactions on the crystal packing of molecules such as 1,4-dibromo-1,1,4,4-tetranitrobutane-2,3-diol dinitrates . These studies can provide insights into the reactivity and stereochemistry of halogenated butanes.
Chemical Reactions Analysis
Chemical reactions involving 1,3-dibromo-1,1-difluorobutane derivatives can lead to a variety of products. For example, the double dehydrobromination of dibromobutane molecules typically yields 1,3-butadienes . The stereo course of these reactions is often determined by the conformation of the molecules in the crystal, with an anti elimination-type mechanism being suggested . Additionally, 4-aryl-1,1-difluoro-1,3-butadienes, which can be synthesized from related dibromobutanes, have been found to react rapidly in Diels-Alder reactions with certain dienophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dibromo-1,1-difluorobutane and its derivatives are influenced by the halogen atoms present in the molecule. These properties are crucial for understanding the reactivity and potential applications of the compound. For example, the presence of bromine and fluorine can affect the compound's boiling point, solubility, and stability, which in turn can influence the conditions required for chemical reactions and the nature of the products formed .
Applications De Recherche Scientifique
Environmental Degradation and Toxicity
Microbial Degradation of Polyfluoroalkyl Chemicals : Studies on the microbial degradation of polyfluoroalkyl chemicals reveal the environmental fate and potential degradation pathways of fluorinated compounds. These chemicals, due to their persistence, can degrade into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), raising concerns about their toxic profiles and regulatory actions. The review emphasizes the need for understanding biodegradation mechanisms to assess environmental impacts (Liu & Avendaño, 2013).
Developmental Toxicity of Perfluoroalkyl Acids : The developmental toxicity of perfluoroalkyl acids, including their effects on rodents and potential relevance to human health risk, highlights the toxicological concerns of fluorinated compounds. This review suggests avenues for further research to support risk assessments of these chemicals (Lau, Butenhoff, & Rogers, 2004).
Removal and Treatment Technologies
Novel Treatment Technologies for PFAS Compounds : This critical review explores innovative technologies for removing PFAS compounds from water, indicating the challenges posed by their physicochemical properties. It highlights the need for cost-effective treatment methods and the development of in situ technologies (Kucharzyk et al., 2017).
Adsorption Behavior of Perfluorinated Compounds : The review on the adsorption behavior of perfluorinated compounds on various adsorbents provides insights into effective removal strategies from water and wastewater. It discusses mechanisms such as electrostatic interaction, hydrophobic interaction, and hydrogen bonding, essential for designing adsorbents (Du et al., 2014).
Safety and Hazards
Mécanisme D'action
Mode of Action
It has been reported that difluorodienes can result from the double dehydrobromination of 4-aryl-1,3-dibromo-1,1-difluorobutanes with dbu . This suggests that 1,3-Dibromo-1,1-difluorobutane may interact with its targets through a similar mechanism.
Result of Action
It has been reported that 4-aryl-1,1-difluoro-1,3-butadienes react rapidly with 4-phenyl-1,2,4-triazoline-3,5-dione in diels-alder reactions . This suggests that 1,3-Dibromo-1,1-difluorobutane may have similar reactivity.
Propriétés
IUPAC Name |
1,3-dibromo-1,1-difluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2F2/c1-3(5)2-4(6,7)8/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWJVIZPXZXUML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371579 | |
| Record name | 1,3-dibromo-1,1-difluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-1,1-difluorobutane | |
CAS RN |
406-42-8 | |
| Record name | 1,3-dibromo-1,1-difluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 406-42-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1,3-Dibromo-1,1-difluorobutane undergoes double dehydrobromination when reacted with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) []. This reaction results in the formation of difluorodienes, specifically 4-aryl-1,1-difluoro-1,3-butadienes when the starting material is a 4-aryl-1,3-dibromo-1,1-difluorobutane [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301114.png)




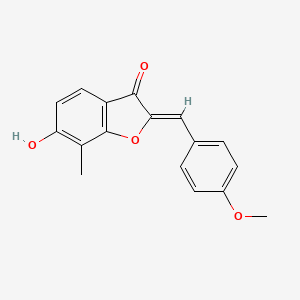
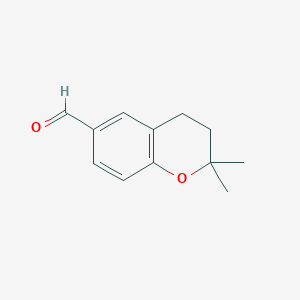
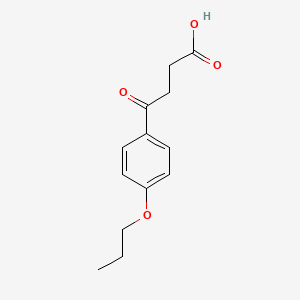

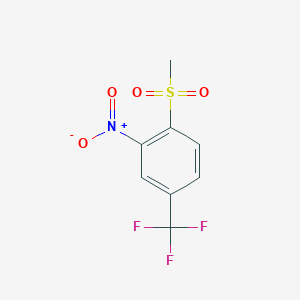
![5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1301136.png)